2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O/c1-16(2)20-9-4-6-17(3)22(20)24-21(27)15-25-10-12-26(13-11-25)19-8-5-7-18(23)14-19/h4-9,14,16H,10-13,15H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAHJHFLDCPYOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the chlorophenyl group.
Acetamide Formation: The final step involves the reaction of the substituted piperazine with 2-methyl-6-(propan-2-yl)phenylacetyl chloride in the presence of a base like triethylamine to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of ketones, alcohols, or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related molecules, emphasizing substituent variations and their implications:
*Estimated based on similar compounds (e.g., CAS 329929-21-7: 373.88 g/mol).
Pharmacological and Physicochemical Insights
- Substituents on the phenyl ring (e.g., chloro, methoxy) modulate receptor selectivity and potency .
- Acetamide Linker : The acetamide group in the target compound contrasts with ureas (10f) or benzamides (31). Acetamides generally exhibit balanced solubility and metabolic stability compared to ureas, which may be prone to hydrolysis .
- Aryl Substituents : The 2-methyl-6-isopropylphenyl group in the target compound likely enhances lipophilicity and blood-brain barrier penetration relative to methoxy-substituted analogs (CAS 329929-21-7) . This aligns with HC-030031’s isopropylphenyl group, critical for TRPA1 antagonism .
Biological Activity
The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 497.0 g/mol. Its structure includes a piperazine ring, which is often associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C25H26ClN5O |
| Molecular Weight | 497.0 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine moiety allows for binding to these receptors, potentially leading to modulation of neurotransmission.
- Serotonin Receptor Interaction : The compound may exhibit affinity for serotonin receptors, influencing mood and anxiety levels.
- Dopamine Receptor Modulation : Its structure suggests possible interactions with dopamine receptors, which could be beneficial in treating disorders such as schizophrenia or depression.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar piperazine derivatives. For instance, a related compound demonstrated significant antimicrobial effects against various bacterial strains using the tube dilution technique . Although specific data on the target compound's antimicrobial activity is limited, its structural similarities suggest potential efficacy.
Anticancer Activity
In vitro studies have shown that compounds with similar structures possess anticancer properties. For example, derivatives evaluated in MTT assays exhibited varying degrees of cytotoxicity against cancer cell lines . The target compound's potential anticancer activity remains to be thoroughly investigated but could be promising based on these precedents.
Case Studies
- Case Study 1: Anticancer Evaluation
- Case Study 2: Antimicrobial Testing
Research Findings
Research indicates that compounds similar to this compound may exhibit:
- Antimicrobial effects comparable to standard treatments.
- Anticancer properties , with some derivatives showing promising results in preclinical models.
Q & A
Basic: What are the standard synthetic routes and purification methods for this compound?
The synthesis typically involves a multi-step approach, starting with the formation of the piperazine core followed by coupling with the substituted acetamide moiety. Key steps include:
- Nucleophilic substitution to introduce the 3-chlorophenyl group onto the piperazine ring.
- Amide bond formation between the piperazine intermediate and the 2-methyl-6-isopropylphenylacetic acid derivative under coupling agents like EDCI/HOBt.
- Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic: How is structural characterization performed for this compound?
Characterization relies on a combination of spectroscopic and analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks, particularly distinguishing piperazine ring protons (δ 2.8–3.5 ppm) and acetamide carbonyl signals (δ ~170 ppm).
- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 428.2012).
- Infrared (IR) spectroscopy to verify amide C=O stretching (~1650 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Yield optimization requires statistical experimental design (e.g., Response Surface Methodology):
- Critical parameters : Temperature (60–80°C for amide coupling), solvent polarity (DMF vs. acetonitrile), and stoichiometric ratios (1.2–1.5 equivalents of piperazine derivative).
- Process control : In-line FTIR monitoring of reaction intermediates to minimize side products like N-alkylated byproducts .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Discrepancies in bioassay results (e.g., IC₅₀ values) may arise from:
- Assay variability : Compare protocols for receptor-binding assays (e.g., cell membrane preparation methods, radioligand purity).
- Structural analogs : Cross-reference activity of derivatives like N-(4-fluorophenyl)-2-[1-(2-methylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide to identify SAR trends .
- Computational validation : Use molecular docking (AutoDock Vina) to assess binding affinity consistency across receptor conformers .
Advanced: What computational tools are recommended for predicting reactivity or metabolic pathways?
- Reaction path search : Quantum mechanical calculations (Gaussian 16) to model intermediates in piperazine ring functionalization.
- ADME prediction : SwissADME or pkCSM to estimate metabolic stability, focusing on cytochrome P450 interactions (e.g., CYP3A4-mediated N-dealkylation) .
Basic: What in vitro assays are suitable for evaluating biological activity?
- Receptor profiling : Radioligand displacement assays (e.g., dopamine D2/D3 or serotonin 5-HT1A receptors) with membrane preparations from HEK293T cells.
- Cytotoxicity screening : MTT assays in hepatic (HepG2) and neuronal (SH-SY5Y) cell lines to assess safety margins .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives?
- Scaffold modifications : Introduce substituents at the piperazine para-position (e.g., nitro, methoxy) or vary the acetamide’s aryl group (e.g., 4-ethylphenyl).
- Bioisosteric replacement : Replace the isopropyl group with cyclopropyl to evaluate steric effects on receptor binding .
Basic: What methods assess the compound’s stability under storage conditions?
- Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- HPLC-UV/PDA analysis : Monitor degradation products (e.g., hydrolyzed acetamide or oxidized piperazine) over 4-week intervals .
Advanced: How are conflicting spectral data (e.g., NMR shifts) resolved?
- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals in aromatic regions.
- X-ray crystallography : Confirm absolute configuration if chiral centers are present (e.g., R/S isomerism in the isopropyl group) .
Advanced: What strategies identify and quantify synthetic impurities?
- LC-MS/MS : Detect trace impurities (e.g., N-acetylated byproducts) using a C18 column and 0.1% formic acid in acetonitrile/water.
- Mechanistic studies : Probe side reactions via kinetic isotope effects (²H/¹H) during piperazine alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
